molecular formula C21H24N6O4S B11202784 N-cyclopropyl-1-(6-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide

N-cyclopropyl-1-(6-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B11202784
M. Wt: 456.5 g/mol
InChI Key: YROABIKHULZOJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-CYCLOPROPYL-1-[6-({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of heterocyclic structures, including furan, thiazole, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of new antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-1-[6-({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the furan and thiazole intermediates. The furan ring is typically synthesized through the condensation of furfural with an appropriate amine, followed by cyclization. The thiazole ring can be formed via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize by-products. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-1-[6-({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include furanones, alcohol derivatives, and substituted thiazole and pyrimidine compounds .

Scientific Research Applications

N-CYCLOPROPYL-1-[6-({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-1-[6-({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth. The compound targets specific molecular pathways involved in bacterial cell wall synthesis, leading to cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOPROPYL-1-[6-({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of multiple heterocyclic rings, which confer a broad spectrum of biological activities and make it a versatile compound in drug development .

Properties

Molecular Formula

C21H24N6O4S

Molecular Weight

456.5 g/mol

IUPAC Name

N-cyclopropyl-1-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C21H24N6O4S/c28-16(22-10-15-2-1-9-31-15)11-27-12-23-18-17(20(27)30)32-21(25-18)26-7-5-13(6-8-26)19(29)24-14-3-4-14/h1-2,9,12-14H,3-8,10-11H2,(H,22,28)(H,24,29)

InChI Key

YROABIKHULZOJR-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CCN(CC2)C3=NC4=C(S3)C(=O)N(C=N4)CC(=O)NCC5=CC=CO5

Origin of Product

United States

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